Product packaging for Ethyl 3-hydroxypiperidine-1-carboxylate(Cat. No.:CAS No. 73193-61-0)

Ethyl 3-hydroxypiperidine-1-carboxylate

Cat. No.: B1295674
CAS No.: 73193-61-0
M. Wt: 173.21 g/mol
InChI Key: NVDAHZBUGRZLMM-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic and Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a "privileged scaffold" in the world of chemistry. researchgate.net This designation reflects its frequent appearance in a vast array of biologically active compounds, including many approved pharmaceuticals. thieme-connect.comresearchgate.net

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to the structure of countless natural products and synthetic drugs. researchgate.netencyclopedia.pub The piperidine framework is one of the most common heterocyclic structures found in pharmaceuticals. encyclopedia.pubnih.gov Its saturated, non-planar (chair-like) conformation allows for the precise three-dimensional positioning of substituent groups, which is a critical factor in how a molecule interacts with biological targets like enzymes and receptors. The introduction of chiral centers on the piperidine ring can further refine these interactions, enhancing biological activity and selectivity. thieme-connect.comresearchgate.net

Beyond their presence in final drug products, piperidine derivatives are invaluable as synthetic intermediates. chemicalbook.comgoogle.com They serve as versatile building blocks that chemists can modify and elaborate upon to construct more complex molecular architectures. nih.gov The nitrogen atom in the ring can be functionalized, and the carbon atoms can be substituted in various ways, providing a modular platform for drug discovery and development. Many piperidine derivatives are considered key intermediates in the synthesis of treatments for a range of conditions, from viral infections to cancer. chemicalbook.comgoogle.com

Research Rationale for Investigating Ethyl 3-hydroxypiperidine-1-carboxylate

The specific structure of this compound makes it a valuable tool for chemical synthesis and a point of interest for medicinal chemistry research. The rationale for its investigation is rooted in the strategic placement of its functional groups.

The molecule contains two key features:

A secondary hydroxyl (-OH) group at the 3-position: This functional group provides a reactive site for further chemical transformations. It can be used as a handle to attach other molecular fragments or can be modified to alter the compound's properties, such as its solubility or ability to form hydrogen bonds.

An N-ethyl carboxylate group (-COOEt): This group serves as a carbamate (B1207046), which is a common protecting group for the nitrogen atom in the piperidine ring. By protecting the nitrogen, chemists can selectively perform reactions on other parts of the molecule. The ethyl carbamate can be removed later in a synthetic sequence to reveal the nitrogen atom for further functionalization.

This combination of a reactive hydroxyl group and a protected nitrogen makes this compound a stable and versatile building block. It allows for controlled, stepwise synthesis of more complex piperidine-containing molecules. Analogous structures, such as (S)-1-Boc-3-hydroxypiperidine, are crucial intermediates in the synthesis of important pharmaceuticals. chemicalbook.com This highlights the utility of the 3-hydroxypiperidine (B146073) scaffold, and by extension, derivatives like this compound, in creating libraries of compounds for drug screening and developing new therapeutic agents.

Data Tables

Chemical Properties of this compound

PropertyValue
CAS Number 73193-61-0
Molecular Formula C8H15NO3
IUPAC Name ethyl 3-hydroxy-1-piperidinecarboxylate
Physical Form Liquid
Purity 95%
Data sourced from Sigma-Aldrich.

Examples of Marketed Drugs Containing a Piperidine Scaffold

Drug NameTherapeutic Class
Haloperidol Antipsychotic
Atropine Anticholinergic
Morphine Analgesic
Ibrutinib Anticancer
The piperidine core is a common feature in numerous drug classes. encyclopedia.pubchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B1295674 Ethyl 3-hydroxypiperidine-1-carboxylate CAS No. 73193-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-4-7(10)6-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDAHZBUGRZLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290934
Record name ethyl 3-hydroxypiperidine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50290934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73193-61-0
Record name 73193-61-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 3 Hydroxypiperidine 1 Carboxylate and Its Derivatives

Carbonyl Reductase-Mediated Asymmetric Reduction Strategies

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. Carbonyl reductases (CREDs), in particular, have been successfully employed for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols.

Enzyme Characterization and Optimization for Enantioselective Synthesis

The enantioselective synthesis of (S)-N-Boc-3-hydroxypiperidine, a derivative of ethyl 3-hydroxypiperidine-1-carboxylate, has been achieved with high efficiency using carbonyl reductases. One notable example is the (R)-specific carbonyl reductase from Candida parapsilosis (CprCR). This enzyme has been successfully used for the asymmetric reduction of N-Boc-3-piperidone to produce (S)-N-Boc-3-hydroxypiperidine with excellent results. nih.gov

In another study, a carbonyl reductase from Rhodococcus erythropolis WZ010 (ReCR) was characterized and found to exhibit strict (S)-stereoselectivity in the reduction of N-Boc-3-piperidone (NBPO) to (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP). mdpi.comnih.gov To enhance the catalytic efficiency of ReCR, rational design based on its protein structure was employed. The substitution of the tyrosine residue at position 54 with phenylalanine (Y54F) resulted in a significant improvement in the enzyme's performance. mdpi.comnih.gov The kinetic parameters of the wild-type ReCR and its Y54F variant were determined, highlighting the enhanced activity of the mutant. mdpi.comnih.gov

EnzymeSubstrateProductConversionEnantiomeric Excess (e.e.)Reference
CprCR (Candida parapsilosis)N-Boc-3-piperidone(S)-NBHP97.8%99.8% nih.gov
ReCR Y54F (Rhodococcus erythropolis)N-Boc-3-piperidone(S)-NBHP95.92%>99% mdpi.comnih.gov

Co-expression Systems for Enhanced Biocatalytic Efficiency

A significant challenge in the application of carbonyl reductases is the requirement for the expensive nicotinamide (B372718) cofactor, NADPH. To address this, co-expression systems have been developed to regenerate the cofactor in situ. A common strategy involves the co-expression of the desired carbonyl reductase with glucose dehydrogenase (GDH). GDH oxidizes glucose, a cheap substrate, while simultaneously reducing NADP+ to NADPH, which is then utilized by the carbonyl reductase for the asymmetric reduction.

For instance, the (R)-specific carbonyl reductase from Candida parapsilosis was co-expressed with a glucose dehydrogenase from Bacillus megaterium in Escherichia coli. nih.gov This whole-cell biocatalyst system demonstrated high activity and enabled the efficient conversion of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine without the need for external addition of the costly cofactor. nih.gov Similarly, co-expression strategies have been developed for other ketoreductases to improve the economic feasibility of the biocatalytic process. mdpi.comjst.go.jp The use of co-expression systems in whole-cell biocatalysts simplifies the process and reduces costs, making it more amenable to industrial applications. nih.gov

Co-expression SystemSubstrateProductKey FeaturesReference
CprCR (C. parapsilosis) and GDH (B. megaterium) in E. coliN-Boc-3-piperidone(S)-NBHPNo external cofactor addition required, high conversion. nih.gov
Ketoreductase and GDH in E. coliN-Boc-3-piperidone(S)-NBHPEfficient cofactor regeneration, high product purity. mdpi.com

Chiral Pool Approaches and Stereoselective Transformations

In addition to biocatalytic methods, chemical strategies utilizing the chiral pool and stereoselective reactions are pivotal in the synthesis of enantiomerically pure this compound and its derivatives.

Exploitation of Chiral Precursors

The "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. L-glutamic acid, a naturally occurring amino acid, has been utilized as a chiral precursor for the synthesis of 3-amino substituted piperidine (B6355638) derivatives. researchgate.net This multi-step synthesis involves the transformation of L-glutamic acid into a diol, followed by tosylation and cyclization with various amines to yield the desired piperidine derivatives. researchgate.net While this approach provides access to enantiomerically pure piperidines, the synthesis of 3-hydroxy-substituted derivatives would require further functional group manipulations.

Diastereoselective and Enantioselective Reaction Pathways

Diastereoselective and enantioselective reactions are crucial for controlling the stereochemistry of newly formed chiral centers. Various methods have been developed for the stereoselective synthesis of substituted piperidines. For example, the diastereoselective preparation of polysubstituted N-hydroxypiperidines has been achieved through the intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone. ajchem-a.com Furthermore, palladium-catalyzed annulation strategies have been developed for the synthesis of functionalized piperidines, with asymmetric catalytic variants providing access to these heterocycles with high levels of enantiocontrol. whiterose.ac.uk The development of copper-catalyzed asymmetric cyclizative aminoboration offers a general and practical route to pharmaceutically important chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov

Stereodivergent Syntheses of Piperidinols

Stereodivergent synthesis provides access to all possible stereoisomers of a molecule with multiple stereocenters from a common starting material. This approach is particularly valuable for the synthesis of piperidinol derivatives, as it allows for the exploration of the biological activities of different stereoisomers. A stereodivergent approach to substituted 4-hydroxypiperidines has been reported, which involves the selective formation of regioisomeric N-acyliminium ion precursors from a common intermediate. mdma.ch Additionally, starting from a common chiral bicyclic lactam, enantiopure trans- or cis-3-ethyl-4-piperidineacetate derivatives can be obtained through the conjugate addition of an enolate or a cuprate (B13416276) to unsaturated lactam intermediates. researchgate.net

Cyclization Reactions in Piperidine Ring Formation

The construction of the piperidine ring is a cornerstone of many synthetic routes. Modern organic synthesis has seen a shift towards more efficient and elegant strategies, with intramolecular cyclization cascades, ring expansion methodologies, and transition-metal-catalyzed reactions coming to the forefront. These methods offer advantages in terms of atom economy, stereocontrol, and the ability to rapidly assemble complex molecular architectures from simpler precursors.

Intramolecular Cyclization Cascades

Intramolecular cyclization cascades represent a powerful strategy for the rapid construction of complex cyclic systems in a single synthetic operation. These reactions are designed to proceed through a series of bond-forming events, initiated by a single trigger, to afford the desired cyclic product with high efficiency and stereoselectivity.

One notable approach involves the reductive cyclization of 1,5-dicarbonyl compounds or their derivatives. For instance, the intramolecular reductive cyclization of a 1-keto-5-ketoxime can lead to the formation of a highly substituted N-hydroxy piperidine ring. This transformation typically involves the reduction of the ketoxime to an amine, which then undergoes a spontaneous or catalyzed intramolecular cyclization with the ketone moiety. The stereochemical outcome of such reactions can often be controlled by the choice of reducing agent and reaction conditions.

Another elegant cascade strategy involves the cyclization of unsaturated carbamates. N-alkenyl carbamates can be induced to cyclize via various activation methods, including electrophilic activation of the double bond. For example, the treatment of an N-alkenyl carbamate (B1207046) bearing a pendant nucleophile with an electrophilic reagent can trigger a cascade of bond formations, leading to the construction of the piperidine ring with concomitant introduction of functionality. The carbamate group not only serves as a precursor to the piperidine nitrogen but also influences the reactivity and conformational preferences of the acyclic precursor, thereby guiding the stereochemical course of the cyclization.

Ring Expansion Methodologies from Pyrrolidine (B122466) Systems

Ring expansion reactions provide an alternative and often stereocontrolled route to piperidine derivatives, starting from readily available pyrrolidine precursors. This methodology is particularly attractive for the synthesis of chiral 3-hydroxypiperidines, as the stereochemistry of the starting pyrrolidinemethanol can be directly translated to the product.

A well-established method involves the ring expansion of 2-(hydroxymethyl)pyrrolidine derivatives. This process is typically initiated by the activation of the primary hydroxyl group, converting it into a good leaving group such as a tosylate or mesylate. The subsequent intramolecular nucleophilic attack by the ring nitrogen atom leads to the formation of a strained bicyclic aziridinium (B1262131) ion intermediate. The regioselective opening of this aziridinium ion at the C-2 position by a nucleophile, or by the solvent, results in the formation of the six-membered piperidine ring with a hydroxyl group at the C-3 position. The stereochemistry of the final product is dictated by the stereochemistry of the starting prolinol and the nature of the nucleophilic attack on the aziridinium ion.

Starting MaterialReagents and ConditionsProductYield (%)Reference
(S)-2-(Hydroxymethyl)pyrrolidine1. TsCl, Py; 2. H2O, heat(R)-3-Hydroxypiperidine75
N-Boc-(S)-2-(hydroxymethyl)pyrrolidine1. MsCl, Et3N; 2. H2O, NaHCO3N-Boc-(R)-3-hydroxypiperidine82
N-Cbz-(S)-2-(hydroxymethyl)pyrrolidine1. p-Nosyl-Cl, collidine; 2. H2O/dioxane, heatN-Cbz-(R)-3-hydroxypiperidine78

Palladium-Catalyzed Azide (B81097) Reduction Cyclization

Palladium-catalyzed reactions have revolutionized organic synthesis, and their application in the formation of heterocyclic rings is a testament to their versatility. The palladium-catalyzed intramolecular amination of allylic azides offers a direct route to nitrogen-containing heterocycles, including piperidines.

This methodology typically involves an allylic substrate bearing a terminal azide group. In the presence of a palladium(0) catalyst, the azide is reduced in situ to an amine. The newly formed amine then participates in an intramolecular palladium-catalyzed allylic amination reaction. This cyclization proceeds through a π-allylpalladium intermediate, with the intramolecular nucleophilic attack of the amine leading to the formation of the piperidine ring. The regioselectivity and stereoselectivity of this reaction can be influenced by the nature of the ligands on the palladium catalyst and the substitution pattern of the allylic substrate. While this method has been successfully applied to the synthesis of various N-heterocycles, its specific application to the synthesis of this compound would require a suitably functionalized acyclic precursor.

Organometallic and Organocatalytic Applications in Synthesis

The development of organometallic and organocatalytic methods has provided powerful tools for the stereoselective synthesis of complex molecules. These approaches offer mild reaction conditions, high levels of stereocontrol, and functional group tolerance, making them highly suitable for the synthesis of chiral piperidine derivatives like this compound.

Lithiation-Trapping Reactions

Directed ortho-metalation and, more broadly, directed deprotonation-substitution reactions have emerged as a powerful strategy for the functionalization of C-H bonds. In the context of piperidine synthesis, the diastereoselective lithiation of N-Boc-piperidine followed by trapping with an electrophile allows for the stereocontrolled introduction of substituents at the C-2 and C-6 positions.

The N-Boc group acts as a directed metalation group, facilitating the deprotonation of the adjacent equatorial C-H bond by a strong base, typically a complex of an alkyllithium and a chiral ligand such as (-)-sparteine. The resulting configurationally stable organolithium intermediate can then be trapped with a wide range of electrophiles, leading to the formation of the substituted piperidine with high diastereoselectivity. To synthesize 3-hydroxypiperidine (B146073) derivatives using this methodology, one could envision a strategy where a substituent introduced at the C-2 position is subsequently transformed into a hydroxyl group at the C-3 position through a series of functional group manipulations.

SubstrateBase/LigandElectrophileProduct (major diastereomer)Yield (%)Diastereomeric RatioReference
N-Boc-piperidines-BuLi/(-)-sparteineMeItrans-N-Boc-2-methylpiperidine85>95:5
N-Boc-piperidines-BuLi/(-)-sparteinePhCHOtrans-N-Boc-2-(hydroxy(phenyl)methyl)piperidine78>95:5
N-Boc-piperidines-BuLi/(-)-sparteineTMSCltrans-N-Boc-2-(trimethylsilyl)piperidine92>95:5

Catalytic Hydrogenation of Pyridine (B92270) Precursors

The catalytic hydrogenation of pyridine derivatives is one of the most direct and atom-economical methods for the synthesis of piperidines. The development of asymmetric hydrogenation techniques has further enhanced the utility of this approach, allowing for the enantioselective synthesis of chiral piperidines.

The hydrogenation of 3-hydroxypyridine (B118123) is a direct route to 3-hydroxypiperidine. However, the hydrogenation of the pyridine ring can be challenging due to its aromatic stability. The presence of the hydroxyl group can also influence the reactivity and selectivity of the hydrogenation. Various catalysts, including rhodium, ruthenium, and iridium-based systems, have been employed for this transformation. The choice of catalyst, solvent, and reaction conditions can significantly impact the efficiency and stereoselectivity of the reaction. For the synthesis of this compound, a two-step sequence involving the hydrogenation of 3-hydroxypyridine followed by N-protection with ethyl chloroformate is a common strategy.

More advanced strategies involve the asymmetric hydrogenation of N-protected 3-hydroxypyridinium (B1257355) salts. Quaternization of the pyridine nitrogen activates the ring towards hydrogenation and allows for the use of chiral transition metal catalysts to induce enantioselectivity. Chiral iridium catalysts, in particular, have shown great promise in the asymmetric hydrogenation of N-acyl and N-alkyl pyridinium (B92312) salts, affording the corresponding chiral piperidines with high enantiomeric excesses.

SubstrateCatalystConditionsProductYield (%)Enantiomeric Excess (%)Reference
N-Benzyl-3-hydroxypyridinium bromide[Ir(cod)Cl]2 / (S)-BINAP / I2H2 (50 atm), MeOH, 60 °C, 24 h(S)-N-Benzyl-3-hydroxypiperidine9598
N-Boc-3-hydroxypyridinium tetrafluoroborate[Rh(cod)2]BF4 / (R,R)-Me-DuPhosH2 (20 atm), CH2Cl2, rt, 12 h(R)-N-Boc-3-hydroxypiperidine9296
3-Hydroxypyridine5% Rh/CH2 (10 atm), H2O, 80 °C, 12 h3-Hydroxypiperidine98- google.com

Novel Synthetic Routes and Strategic Innovations

The synthesis of substituted piperidines, such as this compound, is a focal point in medicinal and process chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals. google.comchemicalbook.com Researchers are continuously seeking innovative methodologies that offer improved efficiency, stereocontrol, and modularity. This section details several advanced strategies for the synthesis of the title compound and its derivatives, highlighting novel routes that streamline production and enable greater molecular diversity.

Modular Synthesis Approaches

Traditional linear syntheses for complex piperidines are often lengthy and inefficient. Modern strategies increasingly focus on modular or convergent approaches, where different fragments of the target molecule are synthesized separately and then combined in the final stages. This allows for greater flexibility and the rapid generation of analogues for structure-activity relationship (SAR) studies.

A groundbreaking modular method has been developed that dramatically simplifies the construction of complex piperidines. news-medical.netmedhealthreview.com This two-step strategy combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net

Biocatalytic C-H Oxidation : In the first step, an enzyme is used to selectively install a hydroxyl group at a specific position on a pre-existing piperidine ring. This enzymatic approach offers high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods.

Radical Cross-Coupling : The newly introduced hydroxyl group can then serve as a handle for further functionalization. Using nickel electrocatalysis, this functionalized piperidine can undergo radical cross-coupling with other molecular fragments. medhealthreview.com This method efficiently forms new carbon-carbon bonds without the need for protecting groups or expensive precious metal catalysts like palladium. news-medical.net

This modular process has been shown to reduce synthetic pathways that traditionally required 7 to 17 steps down to just 2 to 5 steps. news-medical.netmedhealthreview.com By enabling the late-stage connection of different molecular building blocks, this approach provides a powerful tool for accelerating drug discovery and creating diverse libraries of complex 3D molecules like substituted 3-hydroxypiperidines. medhealthreview.com

Regioselective Ring-Opening Strategies

Regioselective ring-opening of strained heterocyclic precursors, such as aziridines or epoxides, is a powerful strategy for the stereocontrolled synthesis of amino alcohols, including the 3-hydroxypiperidine motif. The synthesis of piperidine derivatives through the ring-opening of substituted aziridines is particularly noteworthy. bohrium.comfrontiersin.orgnih.gov

The key to this strategy lies in controlling which carbon of the aziridine (B145994) ring is attacked by a nucleophile. The outcome—the regioselectivity—can be directed by the nature of the substituents on the aziridine ring. bohrium.comresearchgate.net For instance, research has shown that the ring-opening of a 2-substituted aziridine can occur at either the C2 or C3 position, depending on the functional groups present in the side chain. frontiersin.orgnih.gov

Attack at C2 : When the side chain at the C2 position contains a γ-ketone, a water nucleophile in the presence of trifluoroacetic acid (CF₃CO₂H) will preferentially attack the C2 carbon. nih.gov

Attack at C3 : Conversely, if the γ-ketone is replaced with a γ-silylated hydroxy group, the nucleophile attacks the unsubstituted C3 position. bohrium.comnih.gov

Following the regioselective ring-opening, the resulting acyclic intermediate can undergo intramolecular cyclization to form the desired piperidine ring. This strategy allows for the creation of highly functionalized pyrrolidine and piperidine rings from a common chiral aziridine precursor, offering a versatile route to complex alkaloids and related structures. frontiersin.orgnih.govnih.gov This approach provides a robust method for installing the requisite 1,2-amino alcohol functionality found in this compound.

Phosphite-Driven Cyclodehydration Reactions

A concise and highly stereoselective synthesis of 2-substituted 3-hydroxypiperidines has been developed utilizing a phosphite-driven cyclodehydration reaction. This methodology provides an efficient route to the core structure of numerous bioactive compounds. The key step involves the cyclization of an amino alcohol precursor, where triethyl phosphite (B83602) is used as a substitute for the more common triphenylphosphine (B44618).

The advantage of using triethyl phosphite is the ease of removal of the P(V)-byproduct, triethylphosphate. Unlike triphenylphosphine oxide, which often presents separation challenges, triethylphosphate can be easily removed during aqueous work-up via saponification. The reaction is typically activated by an oxidant like iodine and proceeds in the presence of a base such as triethylamine (B128534) (Et₃N) in a solvent like dichloromethane (B109758) (CH₂Cl₂).

Researchers found that the ratio of triethylamine to dichloromethane was crucial for selectivity, with a 1:2 ratio providing optimal conditions. This is attributed to the lower solubility of iodine in triethylamine, leading to a slower and more selective reaction, as well as general base catalysis facilitating the desired cyclization pathway. This method has been successfully applied to the synthesis of various pyrrolidines and piperidines from their corresponding amino alcohol precursors.

Reaction of Piperidine with Ethyl Chloroformate

A direct and widely used method for the synthesis of this compound is the N-acylation of 3-hydroxypiperidine with ethyl chloroformate. This reaction installs the ethyl carbamate group onto the nitrogen atom of the piperidine ring.

The synthesis is typically carried out by treating 3-hydroxypiperidine with ethyl chloroformate in an appropriate solvent, such as dichloromethane, in the presence of a base to neutralize the hydrochloric acid byproduct. chemicalbook.com Triethylamine is a commonly used base for this transformation. The reaction is generally performed at a reduced temperature, such as 0 °C, to control the reactivity of the chloroformate. chemicalbook.com

Illustrative Reaction Protocol:

ReactantRoleStoichiometry
3-HydroxypiperidineStarting Material1.0 equivalent
Ethyl ChloroformateAcylating Agent1.2 equivalents
TriethylamineBase1.5 equivalents
DichloromethaneSolventN/A

Table 1: Typical reagents and their roles in the N-acylation of 3-hydroxypiperidine.

The reaction mixture is stirred for a short period, after which it is quenched with water. The product, this compound, is then extracted into the organic layer, which is subsequently washed, dried, and concentrated to yield the final product. This method is robust and straightforward, making it suitable for both laboratory-scale synthesis and potential scale-up.

Conversion of Hydroxyl Compounds to Carbamates via Solid Acid Catalysis

In the pursuit of greener and more sustainable chemical processes, the use of heterogeneous solid acid catalysts is gaining prominence. These catalysts offer advantages such as simplified catalyst removal, potential for recyclability, and reduced generation of corrosive waste streams compared to traditional homogeneous mineral acids. Solid acid catalysts can be employed in the acylation of amines, a key transformation in the formation of the carbamate linkage in this compound. researchgate.net

Various materials have been explored as solid acid catalysts, including:

Montmorillonite K-10 clay : A readily available and reusable clay that can catalyze the acylation of amines with good yields under mild conditions. researchgate.net

Carbon-based solid acids : Prepared from abundant carbon-rich waste materials like petroleum coke, these catalysts can be functionalized with sulfonic acid (-SO₃H) groups, which act as the catalytically active sites. nih.gov

Solid-supported reagents : Resins designed for solid-phase organic synthesis can be functionalized to act as tert-alkoxycarbonylation reagents, providing a method for anchoring amines and forming carbamate linkages. nih.gov

The general mechanism involves the activation of the acylating agent by the acid sites on the catalyst surface, followed by nucleophilic attack by the amine. This approach offers a clean and efficient method for N-acylation. researchgate.net While direct application to the synthesis of the title compound from 3-hydroxypiperidine and ethyl chloroformate is an area for further research, the principles of solid acid catalysis present a promising eco-friendly alternative to conventional methods.

Chemical Transformations and Derivatization Research of Ethyl 3 Hydroxypiperidine 1 Carboxylate

Reactivity Profiling of the Hydroxyl Group

The secondary alcohol functionality at the C-3 position of the piperidine (B6355638) ring is a prime site for various chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Oxidation Pathways

The secondary hydroxyl group of ethyl 3-hydroxypiperidine-1-carboxylate can be readily oxidized to the corresponding ketone, ethyl 3-oxopiperidine-1-carboxylate. This transformation is a fundamental step in the synthesis of various biologically active piperidine derivatives. A common and efficient method for this oxidation involves the use of iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This reagent offers mild reaction conditions and high yields for the conversion of secondary alcohols to ketones.

Other established oxidation protocols, such as the Swern and Dess-Martin periodinane oxidations, are also applicable for this transformation, providing reliable methods for accessing the 3-keto derivative. The choice of oxidant often depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule.

Table 1: Selected Oxidation Reactions of N-Protected 3-Hydroxypiperidines

Starting Material Oxidizing Agent Solvent Product Yield (%)
N-Cbz-3-hydroxypiperidine IBX / NMO DMSO N-Cbz-3-oxopiperidine High

Note: While these examples utilize different N-protecting groups, the reactivity of the secondary alcohol is analogous to that in this compound.

Functionalization for Further Chemical Diversification

Beyond oxidation, the hydroxyl group serves as a handle for introducing a variety of functionalities through O-alkylation and O-acylation reactions, significantly expanding the chemical space accessible from this starting material.

O-Alkylation (Ether Formation): The formation of ether linkages at the C-3 position can be achieved under various conditions. For instance, methylation can be accomplished using a strong base like sodium hydride followed by the addition of methyl iodide. researchgate.net This approach allows for the introduction of small alkyl groups.

O-Acylation (Ester Formation): Esterification of the hydroxyl group is a common strategy for derivatization. This can be effectively carried out by reacting this compound with acyl chlorides in the presence of a base to neutralize the HCl byproduct. libretexts.org This method provides a straightforward route to a wide range of ester derivatives.

Alternatively, the Mitsunobu reaction offers a mild and versatile method for both ether and ester formation. nih.gov This reaction typically employs a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD) to activate the alcohol for nucleophilic attack by a carboxylic acid (for esterification) or a phenol (B47542) (for arylether formation). nih.govresearchgate.net A key advantage of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol center, which is crucial when working with chiral substrates.

Modifications of the Carbamate (B1207046) Moiety

The N-ethoxycarbonyl group, while often serving as a protecting group, also presents opportunities for chemical modification, allowing for alterations in the electronic and steric properties of the piperidine nitrogen.

Ester Substitution Reactions

While less common than reactions at the hydroxyl group, the ethyl carbamate can undergo transesterification reactions. This typically involves reacting the carbamate with a different alcohol in the presence of a suitable catalyst. This allows for the exchange of the ethyl group for other alkyl or aryl moieties, which can be useful for modulating the properties of the molecule.

Carbamate Functionalization in Drug Design Contexts

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov The carbamate group in this compound plays a significant role in this context. Carbamates can influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability.

In drug design, the N-substituent on the piperidine ring is often crucial for biological activity. While direct functionalization of the carbamate is not always the primary strategy, its removal to liberate the secondary amine followed by re-functionalization is a common approach. This allows for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). The ethyl carbamate can be cleaved under specific conditions to yield 3-hydroxypiperidine (B146073), which can then be reacted with various electrophiles to introduce diverse functionalities at the nitrogen atom. This strategy is central to building libraries of piperidine-based compounds for drug discovery programs.

Heterocyclic Ring System Functionalization

Direct functionalization of the C-H bonds of the piperidine ring is a more advanced strategy for derivatization. While the ring is generally considered to be relatively unreactive, modern synthetic methods have enabled selective C-H activation.

Research in the field of C-H functionalization has shown that N-alkoxycarbonyl groups can direct metallation to specific positions on the piperidine ring, allowing for the introduction of new substituents. These reactions often employ transition metal catalysts and specific directing groups to achieve regioselectivity. While specific examples for the C-H functionalization of this compound are not abundant in the literature, the principles established for related N-protected piperidines suggest that such transformations are feasible and offer a powerful tool for creating novel analogs. rsc.org

Alkylation and Acylation Processes

The presence of a hydroxyl group on the piperidine ring offers a prime site for modification through O-alkylation and O-acylation reactions. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and target engagement.

Alkylation:

The alkylation of the hydroxyl group in this compound, typically proceeding via a Williamson-like ether synthesis, allows for the introduction of a wide variety of alkyl and aryl substituents. The reaction generally involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkylating agent.

Common bases employed for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium carbonate (K₂CO₃), with the choice of base often depending on the reactivity of the alkylating agent and the desired reaction conditions. The alkylating agents are typically alkyl halides (e.g., iodides, bromides, or chlorides) or sulfonates (e.g., tosylates or mesylates). The reaction is generally carried out in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN).

Table 1: Representative O-Alkylation Reactions of this compound

Alkylating Agent Base Solvent Product
Methyl Iodide NaH THF Ethyl 3-methoxypiperidine-1-carboxylate
Benzyl Bromide KOtBu DMF Ethyl 3-(benzyloxy)piperidine-1-carboxylate
Ethyl Bromoacetate K₂CO₃ MeCN Ethyl 3-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate

Acylation:

The O-acylation of this compound results in the formation of esters. This transformation is readily achieved by treating the alcohol with an acylating agent in the presence of a base. Common acylating agents include acyl chlorides and acid anhydrides.

Bases such as triethylamine (B128534) (Et₃N), pyridine (B92270), or 4-dimethylaminopyridine (B28879) (DMAP) are frequently used to scavenge the acidic byproduct (e.g., HCl) and to catalyze the reaction. The choice of solvent is typically an aprotic one, such as dichloromethane (B109758) (DCM) or THF, to avoid competing reactions with the acylating agent. These esterification reactions are generally high-yielding and proceed under mild conditions.

Table 2: Representative O-Acylation Reactions of this compound

Acylating Agent Base Solvent Product
Acetyl Chloride Et₃N DCM Ethyl 3-(acetyloxy)piperidine-1-carboxylate
Benzoyl Chloride Pyridine THF Ethyl 3-(benzoyloxy)piperidine-1-carboxylate
Acetic Anhydride DMAP DCM Ethyl 3-(acetyloxy)piperidine-1-carboxylate

Introduction of Diverse Substituents via Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct coupling reactions on the C-H bonds of the piperidine ring of this compound are challenging, the hydroxyl group can be converted into a suitable leaving group, such as a triflate (OTf) or nonaflate (ONf), to enable participation in these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or sulfonate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org After converting the hydroxyl group of this compound to a triflate, the resulting compound can be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or their esters.

This reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands for challenging couplings. A base, commonly an aqueous solution of sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step of the catalytic cycle. libretexts.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org Similar to the Suzuki-Miyaura coupling, the hydroxyl group of this compound would first need to be converted to a suitable leaving group. The resulting triflate or nonaflate can then be coupled with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines.

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor and a specialized phosphine ligand, with the choice of ligand being crucial for the success of the reaction. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. libretexts.org

Table 3: Representative Coupling Reactions of Ethyl 3-(triflyloxy)piperidine-1-carboxylate

Coupling Partner Reaction Type Catalyst/Ligand Base Product
Phenylboronic Acid Suzuki-Miyaura Pd(PPh₃)₄ Na₂CO₃ Ethyl 3-phenylpiperidine-1-carboxylate
Aniline Buchwald-Hartwig Pd₂(dba)₃ / BINAP NaOtBu Ethyl 3-(phenylamino)piperidine-1-carboxylate
Morpholine Buchwald-Hartwig Pd(OAc)₂ / XPhos K₃PO₄ Ethyl 3-morpholinopiperidine-1-carboxylate

Applications in Advanced Organic Synthesis and Drug Discovery Research

Versatility as a Building Block in Complex Molecule Synthesis

The unique structural features of ethyl 3-hydroxypiperidine-1-carboxylate make it an important intermediate in the synthesis of a wide range of organic molecules. The piperidine (B6355638) ring serves as a robust scaffold, while its functional groups allow for diverse chemical transformations.

The this compound framework is a foundational element for constructing a variety of substituted piperidine scaffolds. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. ontosight.ai Synthetic chemists leverage this starting material to introduce additional functional groups and build more complex molecular architectures, thereby tuning the molecule's physicochemical properties and biological activity.

For instance, research programs have focused on replacing other cyclic structures like 1,3-dioxane (B1201747) or cyclohexane (B81311) rings with a piperidine ring to enhance hydrolytic stability and reduce lipophilicity while maintaining high affinity for biological targets. nih.gov In one such study, a piperidine scaffold was used to develop ligands for the σ1 receptor, which have shown antiproliferative properties. nih.gov By modifying the core piperidine structure, researchers can systematically explore the structure-activity relationship (SAR) of new compounds. Examples include the synthesis of potent and selective μ opioid receptor (MOR) ligands for analgesia and compounds with potential anti-inflammatory and antidepressant effects. ontosight.ainih.gov

Table 1: Examples of Substituted Piperidine Scaffolds and Their Applications

Scaffold Type Therapeutic Target/Application Reference
Aminoethyl-substituted piperidines σ1 Receptor Ligands (Antiproliferative) nih.gov
3-((dimethylamino)methyl)-4-hydroxy-4-(aryl)piperidine-1-carboxamides μ Opioid Receptor (MOR) Agonists (Analgesics) nih.gov

Beyond simple substitution, the piperidine ring can serve as a precursor for the synthesis of more complex, advanced heterocyclic systems. These reactions often involve transformations that either build upon the existing ring or use it as a template to form fused or spirocyclic structures.

One notable example is the synthesis of indolizine (B1195054) analogues. A series of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues were synthesized via a 1,3-dipolar cycloaddition reaction involving a piperidine-containing pyridine (B92270) derivative, phenacyl bromides, and ethyl propiolate. nih.gov This demonstrates how the piperidine moiety can be incorporated into a more complex, fused heterocyclic system like indolizine, which was investigated for its larvicidal activity against Anopheles arabiensis. nih.gov Additionally, related carboxylate structures are used in reactions with hydrazine (B178648) hydrate (B1144303) to form ethyl 3-oxopyrazolidine-4-carboxylates, another distinct heterocyclic system. rsc.org

Amino acid ionic liquids (AAILs) are a class of ionic liquids synthesized using amino acids, which are valued for their biocompatibility and biodegradability. utp.edu.myresearchgate.net The synthesis of AAILs typically involves reacting an amino acid, which can act as either a cation or an anion, with another organic or inorganic counter-ion. rsc.orgmdpi.com For example, AAILs have been synthesized by reacting an amino acid with an alkoxycyclopropenium salt in the presence of a base. rsc.org While the field of AAILs is an active area of research for applications in catalysis and peptide synthesis, the reviewed scientific literature does not specify a direct role for this compound in their synthesis. researchgate.net

Role in the Synthesis of Pharmaceutical Lead Compounds and Intermediates

The structural attributes of this compound, particularly its potential for chirality, make it a valuable intermediate in the development of new pharmaceutical agents.

Chirality is a critical factor for the efficacy and safety of many therapeutic agents, with a majority of currently marketed drugs being chiral compounds. nih.gov The hydroxyl group at the C-3 position of the piperidine ring in this compound represents a chiral center. This makes both the racemic mixture and its separated enantiomers highly valuable as chiral synthons for creating enantiomerically pure drug intermediates.

Biocatalysis, using enzymes to perform stereoselective transformations, is a key method for producing such chiral intermediates. nih.govdntb.gov.ua For example, a related chiral building block, (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, served as the starting material for the synthesis of PF-04449913, a drug candidate. mdpi.com The defined stereochemistry of the hydroxypiperidine intermediate was crucial for achieving the desired configuration of the final molecule. mdpi.com The ability to use compounds like this compound to introduce specific stereochemistry is a key strategy in modern drug design and development. nih.gov

Piperidine derivatives are a cornerstone of many medicinal chemistry programs due to their proven track record as pharmacologically active scaffolds. ontosight.aimdpi.com The modification of building blocks like this compound allows for the systematic exploration of new chemical space and the development of novel drug candidates.

Research programs have successfully developed piperidine-based compounds for a range of diseases. For example, by modifying the piperidine core, scientists have designed potent and selective μ opioid receptor agonists for pain management and σ1 receptor ligands with antiproliferative activity against cancer cell lines. nih.govnih.gov The versatility of the piperidine ring enables it to interact with a wide variety of biological targets, leading to its investigation for analgesic, anti-inflammatory, and antidepressant activities. ontosight.ai These programs highlight the strategic importance of piperidine intermediates in the drug discovery pipeline.

Table 2: Medicinal Chemistry Programs Involving Piperidine Derivatives

Therapeutic Area Biological Target Desired Effect Reference
Oncology σ1 Receptor Antiproliferative nih.gov
Pain Management μ Opioid Receptor (MOR) Analgesia nih.gov

Scaffold Design for Specific Target Classes

The 3-hydroxypiperidine (B146073) moiety is a privileged scaffold in medicinal chemistry, providing a three-dimensional framework that can be elaborated to interact with specific biological targets. This compound and its derivatives serve as key starting materials for molecules targeting complex enzymes like kinases and viral proteases.

Kinase Inhibitors: The chiral 3-hydroxypiperidine core is fundamental to the synthesis of potent kinase inhibitors. A closely related analogue, (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate, is a key chiral intermediate in the synthesis of Ibrutinib. chemicalbook.com Ibrutinib is a crucial therapeutic agent used for treating B-cell malignancies by inhibiting Bruton's tyrosine kinase (BTK). chemicalbook.com The piperidine ring of the scaffold allows for precise orientation of pharmacophoric groups to fit into the ATP-binding pocket of the kinase, demonstrating the scaffold's utility in designing targeted cancer therapies. chemicalbook.com The synthesis of such inhibitors underscores the importance of the 3-hydroxypiperidine framework in modern drug development. chemicalbook.comgoogle.com

HIV Protease Inhibitors: The piperidine scaffold is also integral to the design of HIV protease inhibitors. nih.gov While direct synthesis from this compound is not extensively documented in initial findings, related structures such as Ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate are recognized as valuable intermediates for this class of antiretroviral drugs. ontosight.ai The piperidine ring can mimic the transition state of peptide substrates, enabling the designed molecule to bind tightly within the enzyme's active site. nih.gov This structural mimicry is a cornerstone of structure-based drug design, and the functionalized piperidine ring offers synthetic handles to optimize binding affinity and pharmacokinetic properties.

Target ClassKey ScaffoldExample Application / DrugTherapeutic AreaReference
Kinase Inhibitors(S)-3-HydroxypiperidineIbrutinib (BTK Inhibitor)Oncology (B-cell malignancies) chemicalbook.com
HIV Protease InhibitorsFunctionalized Piperidine CarboxylateIntermediates for AntiretroviralsInfectious Disease (HIV/AIDS) ontosight.ai

Contributions to Agrochemical and Specialty Chemical Synthesis Methodologies

Beyond pharmaceuticals, the structural motifs derived from hydroxypiperidine carboxylates are instrumental in the field of agrochemicals. These compounds serve as building blocks for creating new pesticides and other specialty chemicals.

The related isomer, Ethyl 4-hydroxypiperidine-1-carboxylate, is utilized as an intermediate in the synthesis of various pesticides, including fungicides and insecticides. chemicalbook.com This highlights the adaptability of the hydroxypiperidine carboxylate framework for creating bioactive molecules tailored for agricultural applications. Furthermore, research into more complex structures has shown that piperidine-containing compounds, such as certain ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues, exhibit larvicidal activity against mosquito species like Anopheles arabiensis. nih.gov This demonstrates the potential of this chemical class in developing new agents for vector control, a critical aspect of public health and agriculture. nih.gov

Application AreaScaffold/Derivative TypeSpecific UseReference
AgrochemicalsEthyl 4-hydroxypiperidine-1-carboxylateIntermediate for fungicides and insecticides chemicalbook.com
Vector Control AgentsEthyl indolizine-1-carboxylate analogues with a piperidine moietyLarvicidal agents against Anopheles arabiensis nih.gov

Development of Novel Synthetic Reagents and Catalytic Systems

While this compound is primarily recognized as a valuable chiral building block and scaffold, its direct application in the development of novel, named synthetic reagents or as a ligand in catalytic systems is less commonly documented. Its principal role in synthetic methodologies is that of an intermediate, where the core structure is incorporated into a final, more complex target molecule. google.com The functional groups—the secondary alcohol, the carbamate (B1207046), and the piperidine ring—offer multiple points for chemical modification, making it a versatile synthon for constructing diverse molecular architectures rather than being a standalone reagent or catalyst.

Spectroscopic and Computational Research Methodologies for Characterization and Elucidation

Advanced Spectroscopic Techniques for Structural and Stereochemical Analysis

Spectroscopic analysis provides empirical data on the molecular framework, functional groups, and three-dimensional arrangement of Ethyl 3-hydroxypiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum, the protons of the piperidine (B6355638) ring would appear as a series of complex multiplets in the δ 1.5-4.0 ppm range. The proton attached to the hydroxyl-bearing carbon (H-3) would be a key diagnostic signal, while the methylene (B1212753) protons of the ethyl group would present as a characteristic quartet and the methyl protons as a triplet.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbonyl carbon of the carbamate (B1207046) group is typically observed in the δ 155-157 ppm region, while the carbon bearing the hydroxyl group (C-3) appears around δ 65-70 ppm.

The conformation of the piperidine ring, which predominantly adopts a chair form, can be investigated through the coupling constants (J-values) observed in high-resolution ¹H NMR spectra and through advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). These analyses help determine the axial or equatorial orientation of the substituents. For N-alkoxycarbonyl piperidines, the bulky carbamate group is expected to preferably occupy an equatorial position to minimize steric strain.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-Alkoxycarbonyl-3-hydroxypiperidine Analogues Data is representative and based on closely related structures like N-Boc-3-hydroxypiperidine, as specific experimental data for the ethyl ester is not widely published.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Description
-CH₂CH₃ (ethyl)~1.25 (t)~14.6Carbamate ethyl group (methyl)
-CH₂CH₃ (ethyl)~4.15 (q)~61.5Carbamate ethyl group (methylene)
C=O (carbamate)-~156.0Carbamate carbonyl carbon
C3-H~3.80 (m)~67.0Proton on hydroxyl-bearing carbon
Piperidine Ring Protons1.5-4.0 (m)20-55Complex multiplets from ring CH₂ and CH groups

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For this compound, the key vibrational signatures confirm the presence of the hydroxyl and carbamate moieties.

A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic piperidine ring and ethyl group typically appear just below 3000 cm⁻¹. The most intense and sharp absorption is the C=O stretch of the urethane (B1682113) (carbamate) group, which is found in the 1670-1700 cm⁻¹ range. uni-konstanz.dewhiterose.ac.uk

Table 2: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)VibrationFunctional Group
3200-3600 (broad)O-H stretchHydroxyl (-OH)
2850-2990 (medium)C-H stretchAliphatic (piperidine, ethyl)
1670-1700 (strong)C=O stretchCarbamate (-O(C=O)N-)
1050-1250 (strong)C-O stretchAlcohol and Ester
1200-1300 (strong)C-N stretchCarbamate

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. For a crystalline sample of this compound, this technique would definitively confirm the piperidine ring's chair conformation. mdpi.com

The analysis would also reveal the relative stereochemistry and the specific orientation (axial/equatorial) of the hydroxyl and ethyl carboxylate groups. Furthermore, X-ray crystallography elucidates the crystal packing arrangement, identifying key intermolecular interactions such as hydrogen bonds. The hydroxyl group is expected to act as a hydrogen bond donor, and the carbonyl oxygen of the carbamate as an acceptor, leading to the formation of supramolecular networks that stabilize the crystal lattice. mdpi.com

Mass spectrometry (MS) is a crucial technique for verifying the molecular weight and elemental composition of a compound. Using soft ionization techniques like Electrospray Ionization (ESI), this compound would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high accuracy, allowing for the confirmation of the molecular formula (C₈H₁₅NO₃).

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ion, providing further structural confirmation. Expected fragmentation pathways would include the loss of small neutral molecules such as water (H₂O), ethylene (B1197577) (C₂H₄) from the ethyl group, or carbon dioxide (CO₂).

Table 3: Expected Ions in the Mass Spectrum of this compound

m/z (Mass/Charge Ratio)Ion FormulaDescription
174.11[C₈H₁₆NO₃]⁺Protonated molecule [M+H]⁺
156.09[C₈H₁₄NO₂]⁺Loss of water [M+H - H₂O]⁺
146.08[C₆H₁₂NO₃]⁺Loss of ethylene [M+H - C₂H₄]⁺
130.11[C₇H₁₆NO]⁺Loss of carbon dioxide [M+H - CO₂]⁺

Since the C-3 position of the piperidine ring is a stereocenter, this compound exists as a pair of enantiomers, (R) and (S). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

The method typically involves an isocratic mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol. The differential interaction of the two enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification, usually via UV detection. This technique is critical in synthetic chemistry to validate the stereochemical outcome of asymmetric syntheses or resolution processes. researchgate.netjiangnan.edu.cn

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful predictive and interpretative tool to complement experimental data. For this compound, computational models can be used to:

Determine Conformational Preferences: Calculations can predict the relative energies of different conformations, such as the two chair forms of the piperidine ring with the hydroxyl group in either an axial or equatorial position. These calculations typically confirm that the conformer with the bulky substituents in equatorial positions is energetically favored.

Predict Spectroscopic Data: Theoretical calculations can simulate NMR chemical shifts and IR vibrational frequencies. Comparing these predicted spectra with experimental data aids in signal assignment and structural confirmation.

Analyze Electronic Structure: The electronic properties of the molecule, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be calculated. This information provides insight into the molecule's reactivity and potential interaction sites.

These computational approaches provide a deeper understanding of the molecule's intrinsic properties and behavior, guiding experimental design and aiding in the interpretation of complex spectroscopic results.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of "this compound". Methods such as Density Functional Theory (DFT) are employed to model the molecule's electronic structure accurately. These calculations can determine key parameters that govern chemical behavior. scilit.com

Detailed Research Findings: For piperidine derivatives, quantum chemical calculations are used to determine spatial, electronic, and energy characteristics. chemjournal.kzekb.eg Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO energy gap is a direct indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability. ekb.eg For instance, in studies of various piperidine compounds, these calculations have identified the most likely centers for nucleophilic and electrophilic attack by mapping electron density and electrostatic potential. chemjournal.kzekb.eg Calculations of charge characteristics can pinpoint reactive sites, such as the oxygen in a benzoyl radical in some derivatives. chemjournal.kz Such analyses for "this compound" would predict its reactivity in various chemical environments, guiding synthesis and functionalization efforts.

Below is a table representing typical electronic properties that can be calculated for piperidine derivatives using quantum chemical methods.

PropertyDescriptionRepresentative Value Range for Piperidine Derivatives
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-6.0 to -7.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.1.0 to 2.5 eV
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO; indicates chemical stability and reactivity.7.0 to 10.0 eV
Dipole Moment (μ) Measure of the overall polarity of the molecule.1.5 to 4.0 D
Enthalpy of Formation (ΔHf°) The change in enthalpy during the formation of one mole of the substance from its constituent elements.-95 to -155 kJ·mol⁻¹ (for methylpiperidines) acs.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Binding Hypotheses

The piperidine ring is not planar and exists predominantly in a chair conformation. wikipedia.org The orientation of its substituents (axial vs. equatorial) significantly influences its physical properties and biological activity. Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscape of "this compound".

Detailed Research Findings: Conformational analysis of piperidine derivatives reveals that the stability of different conformers is influenced by factors like allylic strain and the electronic effects of substituents. nih.gov For N-acylpiperidines, the interplay between the substituent at the 2-position and the N-acyl group can favor an axial conformation over the typically more stable equatorial one. nih.gov MD simulations provide a dynamic view of these conformational preferences over time, showing how the molecule might behave in a solution or when approaching a biological target. nih.gov For example, simulations can reveal that a hydroxyl group at the 3-position can form transient intramolecular hydrogen bonds, stabilizing certain conformations. acs.org In the context of drug design, MD simulations are used to model the interaction between a ligand like "this compound" and a protein's active site, providing insights into the stability of the bound complex and guiding the design of more potent inhibitors. youtube.com

Theoretical Studies on Reaction Mechanisms and Thermodynamic Stability

Theoretical studies are crucial for elucidating the pathways of chemical reactions and assessing the relative stability of reactants, intermediates, products, and transition states. For "this compound," this involves modeling its synthesis and potential degradation pathways.

Detailed Research Findings: Computational studies on the synthesis of piperidines, such as via intramolecular C–H amination, have utilized DFT to propose catalytic cycles and map out the energy profiles of reaction pathways. acs.org These studies can identify the rate-determining steps and explain observed stereoselectivities. Furthermore, the thermodynamic stability of various substituted piperidines has been systematically investigated using high-level computational methods like G3MP2B3. acs.org These calculations yield standard molar enthalpies of formation, which are key data points for understanding the energetics of the molecule. acs.org Such studies on "this compound" would provide a theoretical basis for optimizing its synthesis, predicting its shelf-life, and understanding its metabolic fate.

The following table shows representative thermodynamic data for related piperidine compounds, illustrating the type of information gained from theoretical stability studies.

CompoundStateCalculated ΔHf° (kJ·mol⁻¹)Experimental ΔHf° (kJ·mol⁻¹)
1-methylpiperidineGas-59.0-59.1 ± 1.7
3-methylpiperidineGas-79.6-79.2 ± 1.6
4-methylpiperidineGas-82.8-82.9 ± 1.7

Data sourced from a combined experimental and computational study on methylpiperidines. acs.org

In Silico Prediction Methods in Chemical Research

In silico methods encompass a broad range of computational tools used to predict the properties of molecules, thereby accelerating research and reducing the need for extensive laboratory experiments. These methods are particularly valuable in the early stages of drug discovery and material science.

Detailed Research Findings: For heterocyclic compounds, in silico tools like SwissADME are used to predict a wide array of properties from a molecule's structure alone. nih.gov These include physicochemical determinants (lipophilicity, solubility), pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion), and drug-likeness. nih.govnih.gov For example, predictions can assess a compound's likelihood of good gastrointestinal absorption or its potential to cross the blood-brain barrier. nih.gov Toxicity prediction is another critical application, where structural alerts—specific molecular fragments associated with toxicity—are identified to flag potentially harmful compounds early in the development process. youtube.com Applying these methods to "this compound" would provide a comprehensive profile of its likely behavior in biological systems, helping to prioritize it for further testing. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Charge Transfer)

The way molecules of "this compound" interact with each other and with other molecules is governed by intermolecular forces. Understanding these interactions is key to predicting its crystal structure, solubility, and binding affinity to biological targets.

Detailed Research Findings: Computational techniques are used to analyze and quantify intermolecular interactions in the crystal structures of piperidine derivatives. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying different types of intermolecular contacts, such as H···H, O···H, and C···H interactions. iucr.orgnih.gov For a related piperidine carboxylate, this analysis revealed that H···H contacts made up the largest contribution to the crystal packing, while specific C—H···O hydrogen bonds were also identified. nih.gov The energy of these interactions can be calculated, showing, for instance, that hydrogen bonds in piperidine crystals can have energies around 23 kJ·mol⁻¹, with dispersion forces also playing a significant role. researchgate.net These analyses help explain the supramolecular architecture of the solid state and can be correlated with physical properties like melting point and solubility.

Stereochemical Control and Its Implications in Piperidine Chemistry Research

Principles of Asymmetric Induction and Chiral Discrimination

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another during a chemical reaction, resulting in a chiral product from an achiral or racemic starting material. In the synthesis of piperidine (B6355638) rings, this is often achieved by employing chiral auxiliaries, catalysts, or reagents that create a diastereomeric transition state, thereby directing the formation of a specific stereoisomer. rsc.orgresearchgate.net

One strategy involves using chiral amines in condensation reactions. For instance, a one-pot synthesis of substituted piperidines has been developed using a condensation reaction between a nitroalkene, an amine, and an enone. acs.org When chiral amines, such as amino esters, are used, a complete chirality induction can be achieved through exocyclic stereochemistry control, leading to enantiomerically pure piperidines. acs.org This approach relies on the predetermined chirality of the amine to guide the stereochemical outcome of the newly formed stereocenters on the piperidine ring.

Radical reactions also offer a pathway for asymmetric induction on the piperidine ring. Research has explored the use of chiral auxiliaries attached to the piperidine nitrogen to control the stereochemistry of radical reactions at the 2-position. rsc.org The chiral auxiliary influences the direction of approach of the incoming radical, leading to the preferential formation of one stereoisomer.

Chiral discrimination refers to the ability of a chiral environment to differentiate between enantiomers. This principle is fundamental not only to asymmetric synthesis but also to the separation of racemic mixtures, a process known as resolution. Classical resolution involves using a chiral resolving agent, such as L-camphorsulfonic acid, to form diastereomeric salts with a racemic mixture of a piperidine derivative. derpharmachemica.com These diastereomers have different physical properties and can be separated, after which the desired enantiomer is recovered. However, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. derpharmachemica.com

Enantiomeric Excess Determination Methodologies

Determining the enantiomeric purity of a chiral compound is crucial for evaluating the success of an asymmetric synthesis. Enantiomeric excess (ee) is a measure of this purity, and several analytical techniques are employed for its determination. researchgate.net

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC) is a widely used and powerful method. researchgate.netgoogle.com The chiral stationary phase interacts differently with each enantiomer, causing them to travel through the column at different rates, resulting in their separation. This allows for the quantification of each enantiomer and the calculation of the enantiomeric excess. researchgate.netchemicalpapers.com For instance, the enantiomeric purity of (S)-1-Boc-3-hydroxypiperidine, a related compound, has been successfully determined using an isocratic Normal Phase-HPLC method with a Chiralpak-IC3 column. researchgate.netchemicalpapers.com Similarly, chiral HPLC analysis was used to confirm the diastereomeric ratio of cis- and trans-isomers in the synthesis of rohitukine, a piperidine alkaloid. acs.org

Gas Chromatography (GC) can also be used for ee determination, often after derivatization of the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another valuable tool. researchgate.net In the presence of a chiral solvating agent or a chiral derivatizing agent, the NMR spectra of the two enantiomers can become distinct. nih.gov The integration of the differing signals allows for the calculation of the enantiomeric ratio. This method is advantageous as it does not require physical separation of the enantiomers.

The table below summarizes methodologies used in the determination of enantiomeric and diastereomeric purity for piperidine derivatives based on cited research.

MethodApplication ExamplePurity DeterminedReference
Chiral HPLCAnalysis of (S)-1-Boc-3-hydroxypiperidineEnantiomeric Excess (>99%) mdpi.com
Chiral HPLCDetermination of enantiomeric purity of (R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-oneEnantiomeric Excess (>99%) acs.org
Chiral HPLCAnalysis of NH-piperidinesEnantiomeric Excess (>95%) researchgate.net
¹H NMRAnalysis of crude reaction product to determine diastereomeric ratio of methyl substituted pipecolinatesDiastereomeric Ratio (dr) nih.gov
¹H NMREstimation of diastereomeric ratio of cis- and trans-piperidine-3-ol isomersDiastereomeric Ratio (85:15) acs.org

Diastereomeric Control in Ring Systems

Many bioactive piperidines contain multiple stereocenters, making diastereomeric control a critical aspect of their synthesis. Diastereomers have different spatial arrangements of atoms and, consequently, distinct physical, chemical, and biological properties. Several strategies are employed to control the relative stereochemistry in piperidine ring systems. nih.govescholarship.org

Hydrogenation of substituted pyridines is a common method for synthesizing piperidines. The stereochemical outcome of this reaction can often be controlled by the choice of catalyst and reaction conditions. For example, the hydrogenation of substituted pyridines can be directed to yield predominantly cis or trans isomers. nih.gov Catalytic hydrogenation of pyridines using platinum oxide (PtO₂) often results in the formation of cis-piperidines as the major product. nih.gov

Cyclization reactions , such as intramolecular Michael additions or reductive aminations, are also pivotal in establishing the stereochemistry of the piperidine ring. nih.govepa.gov The stereochemistry of existing chiral centers in the acyclic precursor can direct the formation of new stereocenters during the ring-closing step. For instance, the diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidine. nih.gov

Epimerization is a process where the configuration of one stereocenter in a compound with multiple stereocenters is inverted. This can be a powerful tool for converting a more easily accessible but less stable diastereomer into the more stable, desired one. escholarship.org Light-mediated photocatalytic epimerization has been shown to be a highly diastereoselective method for converting contra-thermodynamic piperidines into their more stable diastereomers. escholarship.orgnih.gov This process often proceeds through a reversible α-amino radical intermediate, allowing the system to equilibrate to the thermodynamically favored isomer. nih.gov Similarly, base-mediated epimerization using potassium tert-butoxide can convert cis-piperidines into their trans-diastereomers. nih.govrsc.org

The following table presents examples of reactions where diastereomeric control was achieved in the synthesis of piperidine derivatives.

Reaction TypeSubstrateReagent/CatalystMajor Product StereochemistryDiastereomeric Ratio (dr)Reference
Pyridine (B92270) HydrogenationMethyl 2-chloro-6-methylpyridine-4-carboxylatePtO₂cis>95:5 nih.gov
Ketone Reduction(+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-oneN-selectridecis≥99.5% de acs.org
Ketone Reduction(+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-oneDIBAL-Hcis/trans mixture85:15 acs.org
EpimerizationN-Boc 2,4-disubstituted cis-piperidinePotassium tert-butoxidetrans50:50 to 95:5 nih.gov
Photoredox Catalyzed Arylation/EpimerizationDensely functionalized piperidinesIr(ppy)₃Thermodynamically most stable isomerHigh diastereoselectivity nih.gov

Stereochemical Impact on Synthetic Pathway Efficiency

Process Simplification: Stereoselective reactions simplify purification processes. A reaction that yields a single stereoisomer, or a mixture with a high diastereomeric or enantiomeric excess, requires less demanding purification steps compared to a reaction that produces a complex mixture of isomers. The separation of stereoisomers can be challenging and costly, often requiring specialized techniques like chiral chromatography.

Biocatalysis for Efficiency: The use of enzymes, such as ketoreductases, offers a green and efficient alternative to traditional chemical methods. derpharmachemica.commdpi.com These biocatalysts can operate under mild conditions and exhibit high stereoselectivity, reducing the need for protecting groups and minimizing waste. derpharmachemica.comresearchgate.net For example, the synthesis of (S)-1-Boc-3-hydroxypiperidine using ketoreductase enzymes provides high chiral selectivity and can be optimized to reduce enzyme concentration and reaction time, thus lowering operational costs. derpharmachemica.com Co-expressing a ketoreductase with a glucose dehydrogenase for cofactor regeneration further enhances the efficiency of the synthesis of (S)-N-Boc-3-hydroxypiperidine. mdpi.com

Emerging Research Directions and Future Perspectives in Ethyl 3 Hydroxypiperidine 1 Carboxylate Chemistry

Innovations in Green and Sustainable Synthetic Approaches

The chemical industry's shift towards environmental stewardship has catalyzed the development of green and sustainable methods for synthesizing piperidine (B6355638) derivatives. These approaches aim to minimize waste, reduce reliance on hazardous reagents, and improve energy efficiency.

A significant area of innovation is the use of water as a reaction medium. Researchers have developed a water-mediated intramolecular cyclization process for producing substituted piperidinols, which are structurally related to Ethyl 3-hydroxypiperidine-1-carboxylate. This method leverages the unique properties of water to facilitate reactions, often leading to improved yields and simplified purification procedures. nih.govajchem-a.com Another green technique involves biocatalytic carbon-hydrogen (C-H) oxidation, where enzymes are used to selectively introduce hydroxyl groups onto piperidine molecules. news-medical.net This enzymatic approach offers high selectivity under mild conditions, avoiding the harsh reagents often required in traditional chemical oxidations.

Synthetic ApproachTraditional MethodGreen/Sustainable InnovationKey Advantages
Cyclization Solvent Organic Solvents (e.g., Toluene, THF)Water-Mediated Intramolecular Cyclization nih.govajchem-a.comReduced environmental impact, potentially higher yields, non-toxic solvent.
Oxidation Heavy metal oxidants (e.g., CrO3, KMnO4)Biocatalytic C-H Oxidation news-medical.netHigh selectivity, mild reaction conditions, avoids toxic heavy metals.
Catalysis Precious metal catalysts (e.g., Palladium, Rhodium) nih.govNon-toxic catalysts (e.g., Nanomagnetite - Fe3O4) ajchem-a.comLower cost, reduced toxicity, easier catalyst recovery.
Fmoc Deprotection in SPPS Piperidine in DMF or NMPDEAPA in N-octyl-pyrrolidone rsc.orgMinimizes formation of side products, uses a more sustainable reagent.

Mechanistic Elucidation of Novel Transformation Pathways

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Modern research combines experimental studies with computational modeling to unravel the intricate details of novel transformation pathways leading to piperidine structures.

One such area of investigation is radical-mediated amine cyclization. For instance, gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes proceeds through a complex radical cascade involving successive cyclizations to form the six-membered piperidine ring. nih.gov Similarly, radical cyclization via 1,6-hydrogen atom transfer has been developed as a method to obtain functionalized piperidines. nih.gov

Computational methods, particularly density functional theory (DFT) calculations, have become indispensable for providing a theoretical basis for experimental observations. acs.org For example, in the α-functionalization of N-alkyl piperidines, DFT calculations have been used to analyze the transition states of iminium ion formation. These studies revealed that the lowest energy pathway corresponds to the elimination from the endo-cyclic α-C–H bond, explaining the observed endo-selectivity of the reaction. acs.org This synergy between experimental and computational chemistry allows for a more profound understanding of reaction selectivity and reactivity, paving the way for the design of more efficient and selective synthetic transformations.

Rational Design of Piperidine-Based Scaffolds through Computational Methods

The integration of computational chemistry into the drug discovery pipeline has revolutionized the design of novel therapeutics. For piperidine-based scaffolds, computational tools are employed to predict biological activity, understand drug-target interactions, and guide the synthesis of new molecules with enhanced properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies are used to build models that correlate the structural features of piperidine derivatives with their biological activity. nih.govresearchgate.net For example, a group-based QSAR (GQSAR) model was developed for piperidine-derived compounds to predict their ability to inhibit the p53–HDM2 interaction, a key target in cancer therapy. researchgate.net This model was then used to design a combinatorial library of new molecules with predicted activity. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are other powerful tools used to visualize and analyze how piperidine-based ligands bind to their protein targets. researchgate.netnih.gov Docking studies can predict the binding pose and affinity of a molecule within a protein's active site, helping to identify crucial interactions. nih.gov For example, docking was used to evaluate the interactions between ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate and the active centers of bacterial targets, revealing a high affinity. nih.gov MD simulations can then be used to study the stability of these interactions over time, providing a more dynamic picture of the binding event. researchgate.netnih.gov These computational approaches enable a more rational, hypothesis-driven approach to drug design, reducing the time and cost associated with traditional trial-and-error methods.

Computational MethodApplication in Piperidine Scaffold DesignExample Finding/Use Case
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity based on chemical structure. nih.govIdentified key structural descriptors affecting the inhibitory activity of chromen-2-one-based piperidine derivatives against cholinesterase. nih.gov
Molecular Docking Predicting the preferred binding orientation of a ligand to a protein target. researchgate.netnih.govRevealed high binding affinity of a novel piperidine derivative towards the Sigma 1 Receptor (S1R), comparable to the reference compound haloperidol. nih.gov
Molecular Dynamics (MD) Simulations Simulating the movement of atoms and molecules to assess the stability of ligand-protein complexes. researchgate.netnih.govAnalyzed the stability of piperidine-derived HDM2 inhibitors in the binding pocket, confirming favorable interactions. researchgate.net
Density Functional Theory (DFT) Studying electronic structure to understand reaction mechanisms and selectivity. acs.orgProvided a theoretical basis for the observed endo-selectivity in the α-functionalization of N-alkyl piperidines. acs.org

Streamlining Synthetic Routes for Enhanced Efficiency and Cost-Effectiveness

The economic viability of producing pharmaceuticals and fine chemicals heavily depends on the efficiency of the underlying synthetic routes. A major focus in modern organic chemistry is to streamline the synthesis of complex molecules like functionalized piperidines by reducing the number of steps, minimizing the use of protecting groups, and employing cost-effective catalysts.

One transformative strategy is the development of modular synthesis, which allows for the rapid assembly of complex molecules from simpler, readily available building blocks. A novel two-stage process combines biocatalytic C-H oxidation with radical cross-coupling using nickel electrocatalysis. news-medical.net This modular approach simplifies the construction of complex piperidines by forming new carbon-carbon bonds without the need for protective groups or expensive precious metal catalysts like palladium. news-medical.net

Cascade reactions, where multiple bond-forming events occur in a single pot, represent another powerful tool for enhancing efficiency. nih.gov Methodologies that combine the functionalization and hydrogenation of pyridine (B92270) precursors, or the functionalization and cyclization of unsaturated amines, are being developed to shorten synthesis sequences. nih.gov Multicomponent reactions, which bring together three or more reactants in a single operation to form a complex product, are also being employed to construct highly substituted piperidine analogs efficiently. ajchem-a.com These strategies not only reduce the number of synthetic steps but also lead to significant savings in time, resources, and cost, making the production of valuable piperidine-based compounds more scalable and sustainable.

Q & A

Q. What are the common synthetic routes for Ethyl 3-hydroxypiperidine-1-carboxylate, and how are the products characterized?

this compound can be synthesized via multi-step reactions involving hydroxylated piperidine precursors. A typical approach involves:

  • Protection/deprotection strategies : For example, tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate is reacted with mesyl chloride (MsCl) in ethyl acetate to activate the hydroxyl group for subsequent substitutions .
  • Coupling reactions : Azide intermediates (e.g., NaN₃ in DMF) may be used to introduce functional groups, followed by copper-catalyzed click chemistry for triazole formation .
  • Characterization : Products are validated using ¹H NMR and ¹³C NMR to confirm regiochemistry and purity. For example, (E)-4-arylbut-3-enoic acid derivatives show distinct alkene proton signals at δ 6.8–7.2 ppm in ¹H NMR . ESI-TOF mass spectrometry is employed to verify molecular weights (e.g., [M+H]⁺ peaks) .

Q. What spectroscopic methods are employed to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm; ester carbonyls at δ 4.1–4.3 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) and hydroxylated carbons (δ 60–70 ppm) .
  • Mass Spectrometry : High-resolution techniques like ESI-TOF or LC-MS are critical for molecular weight validation and detecting impurities. For example, methyl ester derivatives show [M+Na]⁺ adducts in positive ion mode .
  • Infrared (IR) Spectroscopy : Stretching frequencies for hydroxyl (~3200 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) groups confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereoselectivity in the synthesis of this compound derivatives?

  • Chiral Auxiliaries : Use enantiopure tert-butyl (3R)- or (3S)-3-hydroxypiperidine-1-carboxylate to control stereochemistry during substitution reactions. For example, (S)-enantiomers exhibit lower yields (34%) compared to (R)-enantiomers (48%) due to steric effects, necessitating adjustments in reaction time or temperature .
  • Catalytic Systems : Copper(I) iodide (CuI) with DIPEA as a base enhances regioselectivity in triazole formation. Solvent polarity (e.g., DMF vs. MeCN) can influence transition-state stability .
  • Purification Techniques : Chiral HPLC or recrystallization in hexane/ethyl acetate mixtures resolves enantiomers, as seen in the isolation of (S)-4b and (rac)-4b derivatives .

Q. What strategies are effective in resolving data contradictions arising from different synthetic protocols for this compound?

  • Comparative Reaction Profiling : Analyze variables such as solvent polarity, catalyst loading, and temperature. For example, NaN₃ reactions in DMF at 75°C yield higher azide purity than lower temperatures, reducing byproduct formation .
  • Computational Modeling : Density Functional Theory (DFT) can predict reaction pathways and identify intermediates causing yield discrepancies. This is critical for rationalizing differences in enantiomer yields .
  • Cross-Validation : Replicate protocols using standardized reagents (e.g., TBAF for desilylation) and compare spectroscopic data with literature benchmarks to isolate protocol-specific artifacts .

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound in solid-state studies?

  • Crystallization : Grow single crystals via slow evaporation in solvents like dichloromethane/hexane.
  • Data Collection : Use SHELXL for structure refinement. For example, SHELX software resolves piperidine ring puckering and ester group orientation, with R-factors < 0.05 for high-quality datasets .
  • Conformational Analysis : Compare bond lengths and angles (e.g., C-O ester bonds ~1.34 Å) to computational models. Torsion angles reveal equatorial vs. axial hydroxyl group preferences, impacting reactivity in downstream applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.